molecular formula C6H4N2O2S B116816 1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 16233-51-5

1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B116816
CAS No.: 16233-51-5
M. Wt: 168.18 g/mol
InChI Key: QAFVXBQPQCSSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are structurally similar to purines, which are essential components of nucleic acids. Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step processes. One common method includes the Gewald reaction, followed by cyclization and decarboxylation steps . Another approach involves the reaction of 2-amino-4-fluorobenzoic acid with urea under high-temperature conditions . These methods often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thieno[3,2-d]pyrimidine-2,4-diol, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFVXBQPQCSSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427606
Record name Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16233-51-5
Record name Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 3-amino-2-thiophenecarboxylate 1 (13.48 g, 85.85 mmol) and urea (29.75 g, 5 eq.) was heated at 190° C. for 2 hours. The hot reaction mixture was poured onto sodium hydroxide solution and any insoluble material was removed by filtration. The mixture was then acidified (HCl, 2N) to yield 1H-thieno[3,2-d]pyrimidine-2,4-dione 2 as a white precipitate, which was collected by filtration and air dried (9.49 g, 66%). 1H NMR 400 MHz, d6-DMSO) 6.90 (1H, d, J=5.2 Hz), 8.10 (1H, d, J=5.2 Hz), 11.60-11.10 (2H, br s).
Quantity
13.48 g
Type
reactant
Reaction Step One
Name
Quantity
29.75 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-amino-1H-thieno[3,2-d]pyrimidine-2,4-dione (1.70 g, 9.3 mmol) in a 1:1 mixture of acetic acid/H2O (155 mL) was added sodium nitrite (1.92 g, 27.8 mmol) portion-wise. The reaction mixture was heated to 60° C. until the evolution of brown gas ceased (2 h). Acetic acid was removed under reduced pressure and the solution was cooled to 0° C. The resulting white solid was collected by filtration to afford 0.77 g of the desired product. MS: 167.3. 1H NMR (400 MHz, d6-N,N-dimethylsulfoxide (d6-DMSO)) δ ppm 11.40 (br s, 1H), 8.04 (d, J=5.2 Hz, 1H), 6.91 (d, J=5.3 Hz, 1H), 3.34 (br s, 1H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl 3-aminothiophene-2-carboxylate (4.9 g, 31.3 mmol) and urea (19 g, 187 mmol) were dissolved in N,N-dimethylformamide (10 mL), the reaction temperature was raised to 190° C., followed by stirring for 12 hours. After the reaction was complete, the reaction mixture was added to 1N NaOH aqueous solution, cooled to room temperature and filtered under a reduced pressure to remove the insoluble precipitate. The filtrate was acidified (pH 2) with 2N HCl aqueous solution, and the resulting solid was filtered under a reduced pressure with washing using distilled water. The resulting solid was dried under a reduced pressure to obtain the title compound (yield: 3.2 g, 61.5%).
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-thieno[3,2-d]pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1H-thieno[3,2-d]pyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
1H-thieno[3,2-d]pyrimidine-2,4-dione
Reactant of Route 4
1H-thieno[3,2-d]pyrimidine-2,4-dione
Reactant of Route 5
1H-thieno[3,2-d]pyrimidine-2,4-dione
Reactant of Route 6
1H-thieno[3,2-d]pyrimidine-2,4-dione
Customer
Q & A

Q1: What makes 1H-thieno[3,2-d]pyrimidine-2,4-dione derivatives interesting for BPH treatment?

A1: this compound derivatives have shown promising results as α1-adrenoceptor antagonists. These receptors play a role in the smooth muscle contraction of the prostate gland. By blocking these receptors, these compounds can help relax the prostate and relieve urinary symptoms associated with BPH [, ].

Q2: How does the structure of these compounds influence their selectivity for different α1-adrenoceptor subtypes?

A2: Research suggests that modifications to the this compound core structure can significantly impact its affinity for various α1-adrenoceptor subtypes (α1A, α1B, and α1D) [, ]. For example, A-131701, a derivative with a specific benz[e]isolindole substituent, demonstrates high selectivity for α1A and α1D over α1B. This selectivity is crucial for minimizing cardiovascular side effects often associated with non-selective α1-adrenoceptor antagonists []. Similarly, fiduxosin, another derivative with a different substituent, also exhibits preferential antagonism for α1A and α1D over α1B, indicating its potential for uroselectivity [].

Q3: What are the advantages of developing uroselective α1-adrenoceptor antagonists like A-131701 and fiduxosin?

A3: Uroselectivity is highly desirable in BPH treatment to minimize side effects. Since α1B-adrenoceptors are primarily found in blood vessels, selective antagonists like A-131701 and fiduxosin, which target α1A and α1D receptors found predominantly in the prostate, offer a safer alternative [, ]. This targeted action leads to effective symptom relief with a lower risk of blood pressure fluctuations and other cardiovascular side effects [, ].

Q4: What in vivo studies support the use of these compounds for BPH?

A4: Studies in anesthetized dogs have demonstrated that compounds like A-131701 effectively block epinephrine-induced increases in intraurethral pressure, a key indicator of BPH-related urinary obstruction [, ]. Furthermore, these studies also showed a significantly reduced impact on blood pressure compared to non-selective α1-adrenoceptor antagonists [, ]. This supports the uroselectivity of these compounds and their potential for safe and effective BPH treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.